LANCL1 Human Pre-designed siRNA Set A

Gene Silencing RNA Interference Knockdown Efficiency

Validated LANCL1 knockdown is often confounded by variable silencing efficiency and off-target effects. This set eliminates that risk. • Three unique 19-25 nt siRNA duplexes targeting LANCL1 (Locus ID 10314). • Includes FAM-labeled transfection control and GAPDH positive control. • Validated 93% knockdown efficiency (qPCR) in prostate, liver, and neuronal cells. • Enables reproducible studies of JNK signaling, ROS levels, and tumor sphere formation. Ready-to-use panel for phenotypic validation and metabolic research.

Molecular Formula C27H29N3O3
Molecular Weight 443.5 g/mol
Cat. No. B15585418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLANCL1 Human Pre-designed siRNA Set A
Molecular FormulaC27H29N3O3
Molecular Weight443.5 g/mol
Structural Identifiers
InChIInChI=1S/C27H29N3O3/c28-24-17-23(24)21-12-7-13-22(16-21)33-15-14-25(30-26(31)20-10-5-2-6-11-20)27(32)29-18-19-8-3-1-4-9-19/h1-13,16,23-25H,14-15,17-18,28H2,(H,29,32)(H,30,31)/t23-,24+,25+/m1/s1
InChIKeyDTPSXFMGMQOVTG-DSITVLBTSA-N
Commercial & Availability
Standard Pack Sizes1 set / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LANCL1 Pre-designed siRNA Set A – Validated Knockdown Tool


LANCL1 Human Pre-designed siRNA Set A is a panel of three unique 27mer Dicer‑substrate siRNA duplexes, each HPLC‑purified and ESI‑MS‑validated, designed to silence the human LANCL1 gene (Locus ID 10314) via RNA interference [REFS‑1]. The set includes 2 nmol per duplex, a universal scrambled negative control, and RNase‑free resuspension buffer, and is performance‑guaranteed to achieve ≥70% knockdown of target mRNA under defined transfection conditions [REFS‑2].

1
Pre-designed siRNA duplex panel targeting LANCL1 for gene silencing studies
2
Includes positive, negative, and transfection controls to support experimental validation
3
2'-O-methyl modification intended to reduce off-target context in long-term assays

Risks of Generic LANCL1 siRNA


Not all LANCL1‑targeting siRNAs or shRNAs are functionally equivalent. Differences in duplex length (21mer vs. 27mer Dicer‑substrate), chemical modifications, purification, and vendor‑provided performance guarantees directly influence knockdown efficiency, specificity, and experimental reproducibility [REFS‑1]. Moreover, alternative methods such as esiRNA pools or lentiviral shRNAs introduce distinct off‑target profiles, cost structures, and workflow requirements that preclude simple interchange without compromising data integrity [REFS‑2].

Knockdown efficiency may differ significantly among generic siRNA sequences; silencing cannot be assumed without empirical validation
Seed-region off-target profiles vary unpredictably; generic products may introduce transcriptome-wide artifacts
Pooled siRNA formats obscure individual duplex performance and limit identification of optimal sequences

LANCL1 siRNA Set A: Efficiency, Redundancy & Controls


Superior Knockdown Efficiency

OriGene guarantees that at least two of the three Dicer‑substrate duplexes in the set will achieve ≥70% knockdown of LANCL1 mRNA when used at 10 nM, as measured by qRT‑PCR, provided that transfection efficiency exceeds 90% and the positive control yields 90% knockdown [REFS‑1]. In contrast, a widely used lentiviral shRNA vendor (ABM) guarantees ≥70% knockdown from only one of four constructs under similar conditions, while many alternative siRNA products (e.g., AbMole, Abbexa) offer no explicit, quantifiable performance warranty [REFS‑2].

Knockdown Efficiency
Head-to-head
93% mRNA reduction vs. ≥70% industry benchmark (HEK293T, 17h)
Supports high-efficiency gene silencing endpoint context
Cross-study comparison; optimization conditions apply
Gene Silencing RNA Interference Knockdown Efficiency

Independent Triplex siRNA Design

The 27mer Dicer‑substrate siRNA architecture employed in this set yields approximately 10‑fold higher potency and improved specificity compared to conventional 21mer siRNAs [REFS‑1]. This design directs preferential loading of the guide strand into RISC and minimizes passenger‑strand‑mediated off‑target silencing, a limitation inherent to many 21mer siRNA products [REFS‑2].

Triplex Design
Data to verify
Three individual duplexes in separate vials vs. single-tube pool
Supports independent siRNA performance review
Individual testing may reduce off-target artifacts
siRNA Design Dicer Substrate Off‑Target Effects

Comprehensive siRNA Control Set

Each LANCL1 siRNA duplex is HPLC‑purified to remove truncated synthesis products and is identity‑confirmed by electrospray ionization mass spectrometry (ESI‑MS), ensuring >97% purity and correct molecular weight [REFS‑1]. In contrast, some alternative suppliers provide only desalted oligonucleotides or rely solely on optical density measurements, which do not guarantee full‑length product integrity [REFS‑2].

Control Set
Head-to-head
Positive, negative, FAM-labeled controls vs. only negative + FAM
Positive control enables transfection verification
Reduces troubleshooting time and ambiguity
siRNA QC HPLC Mass Spectrometry

2′-O-Methyl Modification Benefits

The set provides approximately 330 transfections in a 24‑well plate at the recommended 10 nM concentration, based on 2 nmol of each duplex [REFS‑1]. In comparison, a typical shRNA lentiviral approach requires viral packaging and titration, increasing per‑experiment cost and turnaround time, while esiRNA pools may demand higher amounts per reaction due to lower molar potency [REFS‑2].

2'-O-Methyl Modification
Class-level
~70% off-target reduction; ~10× serum half-life increase
May reduce off-target phenotypes in long-term assays
Modifications follow best practices per Jackson et al. 2006
siRNA Cost Transfection Scale Experimental Economy

LANCL1 siRNA Set A: Research Applications


Prostate Cancer Proliferation & Apoptosis

The high‑confidence knockdown guarantee and 27mer design make this set ideal for transient silencing of LANCL1 in prostate cancer (LNCaP, PC‑3) or hepatocellular carcinoma models, where robust and specific gene suppression is required to assess roles in proliferation, apoptosis, and redox homeostasis [REFS‑1]. The ≥70% knockdown threshold aligns with published functional studies that used LanCL1 siRNA to inhibit JNK signaling and reduce tumor cell survival [REFS‑2].

Oxidative Stress Defense Mechanisms

With three independent duplexes per target and a built‑in positive control, the set is well‑suited for inclusion in focused siRNA screens against human membrane proteins (e.g., as performed for 134 HCC‑upregulated genes). The guaranteed performance ensures that at least two duplexes yield actionable data, reducing false‑negative rates in initial screening campaigns [REFS‑1].

Hepatocellular Carcinoma Target Validation

Researchers aiming to differentiate the specific functions of LANCL1 from closely related family members (LANCL2, LANCL3) will benefit from the enhanced specificity of the 27mer Dicer‑substrate format. This design reduces passenger‑strand‑mediated cross‑silencing, a critical advantage when interpreting isoform‑specific phenotypes [REFS‑1].

Glutathione Signaling & Insulin Sensitivity

The ≈330‑transfection yield from a single kit supports large‑scale, multi‑plate experiments common in core facilities. Combined with the performance guarantee, this reduces the need for repeated ordering and troubleshooting, thereby optimizing operational budgets and project timelines [REFS‑1].

Application
Selection Property
Validation Focus
Prostate cancer cell-model studies
Pre-designed triplex siRNA set
Proliferation and apoptosis endpoint assays
Oxidative stress defense models
FAM-labeled control for transfection optimization
ROS and mitochondrial membrane potential assessment
HCC tumor-initiation model studies
Individual duplexes for off-target review
Sphere formation and tumorigenicity model endpoints
Insulin signaling and glutathione studies
Positive control siRNA (GAPDH)
IRS-1 phosphorylation and GSH level assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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